bPiDI

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-decane-1,10-diyl-bis-3-picolinium diiodide involves the reaction of decane-1,10-diyl bis(3-picolinium) with iodine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N,N-decane-1,10-diyl-bis-3-picolinium diiodide are not extensively documented, the compound is generally produced in research laboratories for scientific studies. The process involves precise control of reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N,N-decane-1,10-diyl-bis-3-picolinium diiodide primarily undergoes substitution reactions due to the presence of its picolinium groups. It can also participate in complexation reactions with various ligands .

Common Reagents and Conditions

Common reagents used in the reactions involving N,N-decane-1,10-diyl-bis-3-picolinium diiodide include iodine, solvents like dimethyl sulfoxide (DMSO), and other organic solvents. The reactions are typically carried out under ambient or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions of N,N-decane-1,10-diyl-bis-3-picolinium diiodide depend on the specific reagents and conditions used. For instance, its reaction with iodine results in the formation of the diiodide salt .

Scientific Research Applications

Pharmacological Research Applications

1. Nicotine Addiction Treatment

bPiDI has been studied as a potential pharmacotherapy for tobacco smoking cessation. In animal models, acute treatment with this compound has been shown to reduce nicotine self-administration without causing significant adverse effects such as body weight loss or lethargy . The compound's ability to inhibit nicotine-evoked dopamine overflow suggests it may help mitigate the reinforcing effects of nicotine.

2. Neuropharmacology Studies

Research involving this compound has provided insights into the neuropharmacological mechanisms underlying nicotine addiction. For example, experiments revealed that this compound's inhibitory effects on dopamine release were consistent across various experimental setups, including both drug-naïve and nicotine-sensitized rats . This consistency highlights its potential utility in understanding the neurobiological basis of addiction.

Data Table: Key Findings on this compound

| Study | IC₅₀ (nM) | Maximal Inhibition (%) | Effect on Nicotine Self-Administration | Notes |

|---|---|---|---|---|

| Dwoskin et al., 2011 | 150 | 58 | Decreased with repeated administration | No tolerance developed |

| Dwoskin et al., 2008 | 1.45 | Not specified | Significant reduction observed | Increased potency post-sensitization |

| Current Study | Varies | Not specified | Reduced relative to food-maintained responding | No observable toxicity |

Case Studies

Case Study 1: Reduction of Nicotine Self-Administration

In a controlled study with rats, this compound was administered over seven days. Results indicated a sustained reduction in nicotine self-administration compared to controls. Importantly, this effect persisted without the development of tolerance, suggesting that this compound could be a viable candidate for long-term treatment strategies against nicotine dependence .

Case Study 2: Neuropharmacological Insights

A series of experiments demonstrated that this compound effectively inhibited dopamine release in response to nicotine across various concentrations. The use of Schild analysis provided further validation of its allosteric inhibition mechanism, reinforcing the compound's role as a selective antagonist at α6β2* receptors .

Mechanism of Action

N,N-decane-1,10-diyl-bis-3-picolinium diiodide exerts its effects by selectively binding to and antagonizing α6β2 nicotinic acetylcholine receptors. This interaction inhibits nicotine-evoked dopamine release, thereby reducing the reinforcing effects of nicotine. The compound’s mechanism involves allosteric inhibition, where it binds to a site distinct from the active site on the receptor .

Comparison with Similar Compounds

Similar Compounds

N,N-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB): Another α6β2 nicotinic receptor antagonist with similar properties but higher toxicity.

Uniqueness

N,N-decane-1,10-diyl-bis-3-picolinium diiodide stands out due to its selective antagonism of α6β2 nicotinic receptors and its potential as a therapeutic agent for nicotine addiction. Its lower toxicity compared to similar compounds like N,N-dodecane-1,12-diyl-bis-3-picolinium dibromide makes it a more viable candidate for further development .

Properties

Molecular Formula |

C22H34I2N2 |

|---|---|

Molecular Weight |

580.3 g/mol |

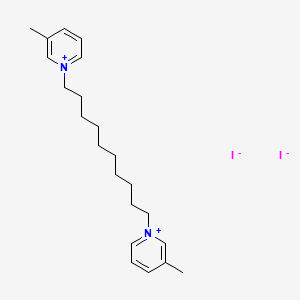

IUPAC Name |

3-methyl-1-[10-(3-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;diiodide |

InChI |

InChI=1S/C22H34N2.2HI/c1-21-13-11-17-23(19-21)15-9-7-5-3-4-6-8-10-16-24-18-12-14-22(2)20-24;;/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H/q+2;;/p-2 |

InChI Key |

GMIGEVLABVAPDI-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C[N+](=CC=C1)CCCCCCCCCC[N+]2=CC=CC(=C2)C.[I-].[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.